molecular formula C13H18O2S B5160990 4'-Methylspiro[adamantane-2,2'-[1,3]oxathiolan]-5'-one

4'-Methylspiro[adamantane-2,2'-[1,3]oxathiolan]-5'-one

Cat. No.: B5160990
M. Wt: 238.35 g/mol
InChI Key: PYQRVDCYNOYRCX-UHFFFAOYSA-N
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Description

4’-Methylspiro[adamantane-2,2’-[1,3]oxathiolan]-5’-one is a complex organic compound characterized by its unique spiro structure, which incorporates an adamantane core and an oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylspiro[adamantane-2,2’-[1,3]oxathiolan]-5’-one typically involves the reaction of adamantane derivatives with suitable reagents to form the spiro structure. One common method involves the use of 1,3-disubstituted haloadamantanes as starting materials, which undergo cyclization reactions to form the oxathiolane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4’-Methylspiro[adamantane-2,2’-[1,3]oxathiolan]-5’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4’-Methylspiro[adamantane-2,2’-[1,3]oxathiolan]-5’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methylspiro[adamantane-2,2’-[1,3]oxathiolan]-5’-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-adamantane derivatives, such as:

Uniqueness

4’-Methylspiro[adamantane-2,2’-[1,3]oxathiolan]-5’-one is unique due to its specific oxathiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

4'-Methylspiro[adamantane-2,2'-[1,3]oxathiolan]-5'-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, properties, and various biological effects based on current research findings.

  • Molecular Formula : C13_{13}H18_{18}O2_{2}S
  • Molecular Weight : 238 Da
  • LogP : 3.07 (indicating moderate hydrophobicity)
  • Polar Surface Area : 26 Ų
  • Rotatable Bonds : 0 (suggesting rigidity in structure)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through cyclization reactions involving appropriate precursors such as aldehydes and thiols under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of oxathiolane compounds, including this compound, exhibit significant antimicrobial properties. A study conducted on various oxathiolan derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundModerate to significantModerateModerate

In particular, compounds with electron-withdrawing groups showed enhanced activity compared to standard antibiotics like Ampicillin. Specific derivatives demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Potential

Emerging studies suggest that spiro compounds have potential antiviral properties. While specific data on this compound is limited, related compounds in the oxathiolane family have been investigated for their ability to inhibit viral replication.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of oxathiolane derivatives indicate potential anticancer activity. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Further studies are required to elucidate the specific pathways affected by this compound.

Case Studies

  • Antimicrobial Screening : In a study evaluating various oxathiolane derivatives against microbial strains, compounds similar to 4'-Methylspiro exhibited zones of inhibition ranging from 10 mm to 25 mm depending on the concentration used.
    • Methodology : Disc diffusion method was employed where discs impregnated with test compounds were placed on agar plates inoculated with microbial cultures.
    • Results : Compounds showed varying degrees of inhibition with notable effectiveness against Klebsiella pneumoniae and Candida albicans.
  • Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of related compounds on cancer cell lines demonstrated IC50_{50} values in the low micromolar range, indicating significant potential for further development as anticancer agents.

Properties

IUPAC Name

4-methylspiro[1,3-oxathiolane-2,2'-adamantane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-7-12(14)15-13(16-7)10-3-8-2-9(5-10)6-11(13)4-8/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQRVDCYNOYRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2(S1)C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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